molecular formula C24H23FN4O3 B2373527 N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251635-31-0

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No. B2373527
CAS RN: 1251635-31-0
M. Wt: 434.471
InChI Key: UBRJTRIWPNTUGI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, structurally related to the target compound, have been identified as selective ligands for the translocator protein (18 kDa) (TSPO). A derivative known as DPA-714, designed with a fluorine atom, allows for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application demonstrates the potential of similar compounds in developing radioligands for PET imaging of the TSPO, which is an early biomarker of neuroinflammatory processes (Dollé et al., 2008).

Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyrimidine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. The modification of pyridine and pyridone positions within these compounds resulted in improved enzyme potency and aqueous solubility, respectively. Analogue 10, part of this series, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting the therapeutic potential in cancer treatment (Schroeder et al., 2009).

Vasopressin V1B Receptor Antagonism

A novel pyridopyrimidin-4-one derivative, characterized as a radioligand candidate for arginine vasopressin 1B (V1B) receptor, demonstrated high binding affinities and potent antagonistic activity at the human V1B receptor. This application suggests the potential use of structurally related compounds in developing radioligands for quantifying V1B receptor selectively in both in vitro and in vivo studies, which could serve as a clinical biomarker for drug development or monitoring levels of the V1B receptor in diseased conditions (Koga et al., 2016).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-32-13-5-12-28-16-26-22-20(17-6-3-2-4-7-17)14-29(23(22)24(28)31)15-21(30)27-19-10-8-18(25)9-11-19/h2-4,6-11,14,16H,5,12-13,15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRJTRIWPNTUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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